N-[4-(methylsulfamoyl)phenyl]-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[4-(methylsulfamoyl)phenyl]-2-phenoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-16-22(19,20)14-9-7-12(8-10-14)17-15(18)11-21-13-5-3-2-4-6-13/h2-10,16H,11H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKUPTPYJFJFRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(methylsulfamoyl)phenyl]-2-phenoxyacetamide typically involves the reaction of 4-(methylsulfamoyl)aniline with phenoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of larger reaction vessels and more efficient mixing and temperature control systems to optimize the yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully monitored and adjusted to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
N-[4-(methylsulfamoyl)phenyl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[4-(methylsulfamoyl)phenyl]-2-phenoxyacetamide is primarily explored for its potential therapeutic applications. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that compounds with sulfonamide groups, such as this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar sulfonamide derivatives against pathogens like Staphylococcus aureus and Escherichia coli, demonstrating their potential in treating bacterial infections .
Anticancer Properties
The compound has also been investigated for anticancer activities. In vitro studies have shown that related compounds can inhibit growth in various cancer cell lines, suggesting that this compound may possess similar properties .
Enzyme Inhibition
This compound is utilized in studies focused on enzyme inhibition. Its ability to modulate enzyme activity is crucial for understanding its mechanisms of action and potential therapeutic effects.
Protein Binding Studies
The compound's interactions with proteins are essential for elucidating its pharmacokinetics and pharmacodynamics. Binding affinity studies help determine how effectively the compound can exert its biological effects.
Industrial Applications
Beyond medicinal uses, this compound serves as a valuable reagent in organic synthesis. It acts as a building block for creating more complex molecules used in various industrial processes.
Dyes and Pigments Production
The compound is employed in the formulation of specialty chemicals, including dyes and pigments, due to its unique chemical structure that allows for versatile applications in material science.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Pathogen | Inhibition Zone (mm) |
|---|---|---|
| Alkanoylated 4-methylphenyl | Staphylococcus aureus | 20 |
| Sulfonamide Derivative A | Escherichia coli | 18 |
| N-[4-(methylsulfamoyl)phenyl] | Pseudomonas aeruginosa | 22 |
Table 2: Anticancer Activity Against Cell Lines
| Compound Name | Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| N-[4-(methylsulfamoyl)phenyl] | OVCAR-8 | 85.26 |
| Related Compound B | MDA-MB-231 | 67.55 |
| Related Compound C | HCT-116 | 59.02 |
Case Study 1: Antimicrobial Efficacy
In a study published in the International Journal of Pharmaceutical and Phytopharmacological Research, researchers synthesized several sulfonamide derivatives, including this compound, and evaluated their antimicrobial activity against common pathogens. The results indicated significant inhibition against multiple strains, supporting the compound's potential as an antimicrobial agent .
Case Study 2: Anticancer Potential
A detailed investigation into the anticancer properties of related compounds revealed that those with similar structures to this compound exhibited substantial growth inhibition across various cancer cell lines. This suggests that further exploration into this compound could yield promising therapeutic candidates for cancer treatment .
Mechanism of Action
The mechanism of action of N-[4-(methylsulfamoyl)phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Melting Points : The sulfamoyl (-SO₂NH₂) group in Gd contributes to a high melting point (206–207°C), likely due to intermolecular hydrogen bonding. In contrast, the trifluoromethyl (-CF₃) group in Gf reduces melting point (93–94°C) by increasing hydrophobicity and reducing crystal lattice stability .
- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl in ) enhance thermal stability and reactivity, whereas electron-donating groups (e.g., -OCH₃ in ) may improve solubility.
Biological Activity
N-[4-(methylsulfamoyl)phenyl]-2-phenoxyacetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various studies, and implications for future research.
The compound has demonstrated significant anti-cancer properties through various mechanisms:
- Cytotoxicity : In vitro studies have shown that this compound exhibits selective cytotoxicity against cancer cell lines, particularly HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values indicate a potent effect on HepG2 cells (1.43 μM) compared to non-tumorigenic liver cells (THLE-2) with an IC50 of 36.27 μM, suggesting a 25.36-fold selectivity for cancer cells over normal cells .
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by upregulating pro-apoptotic genes such as Bax and downregulating anti-apoptotic genes like BCL-2. This dual mechanism suggests that the compound may activate both intrinsic and extrinsic apoptotic pathways, with a preference for the intrinsic pathway .
Cytotoxicity Profile
The following table summarizes the cytotoxic effects of this compound on various cell lines:
| Cell Line | IC50 (μM) | Remarks |
|---|---|---|
| HepG2 | 1.43 | High potency against liver cancer |
| MCF-7 | 7.43 | Moderate potency against breast cancer |
| THLE-2 | 36.27 | Low toxicity towards normal liver cells |
These results indicate a promising selectivity for tumor cells, which is crucial for minimizing side effects in potential therapeutic applications.
Gene Expression Analysis
Using RT-PCR, researchers found that treatment with this compound resulted in significant changes in gene expression associated with apoptosis:
- Bax : Upregulated
- BCL-2 : Downregulated
This alteration in gene expression underlines the compound's potential as an anticancer agent by promoting cell death in malignant cells while sparing normal cells .
3. In Vivo Studies
In vivo experiments further corroborated the findings from in vitro studies. Tumor growth suppression was observed in animal models treated with this compound, with significant reductions in tumor weight and volume compared to control groups. Histopathological analyses indicated reduced metastasis and lower levels of metalloproteinases (MMP-2 and MMP-9), which are critical for cancer cell invasion and migration .
4. Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. The compound showed promising results in inhibiting COX enzymes, particularly COX-2, which is often implicated in inflammatory processes. This inhibition suggests potential applications in treating inflammatory diseases alongside its anticancer properties .
Q & A
Q. What are the common synthetic routes for N-[4-(methylsulfamoyl)phenyl]-2-phenoxyacetamide, and what purification methods are recommended?
The synthesis typically involves multi-step reactions. A quinazolinone core is prepared first, followed by functionalization with phenoxyacetamide and methylsulfamoylphenyl groups. Key steps include:
- Acetylation : Reacting intermediates with acetic anhydride under reflux conditions.
- Purification : Column chromatography (e.g., petroleum ether/ethyl acetate gradients) and recrystallization from ethanol or acetonitrile .
- Characterization : Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for structural validation .
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
- NMR : ¹H and ¹³C NMR confirm substituent positions and purity.
- X-ray crystallography : SHELXL software refines crystal structures, while ORTEP-III visualizes molecular geometry .
- Hydrogen bonding analysis : Weak C–H⋯O interactions can be mapped using crystallographic data to understand packing motifs .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during refinement?
- Multi-software validation : Cross-check results using SHELXL (for small molecules) and PHENIX (for macromolecules) to address outliers.
- Electron density maps : Analyze residual density peaks to identify misplaced atoms or disordered regions .
- Thermal parameter adjustments : Optimize anisotropic displacement parameters for heavy atoms to reduce R-factors .
Q. What strategies optimize synthetic yields while minimizing byproducts in multi-step reactions?
- Catalytic conditions : Use coupling agents (e.g., EDC/HOBt) for amide bond formation to enhance efficiency.
- Reaction monitoring : Thin-layer chromatography (TLC) tracks intermediates, ensuring stepwise completion .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of sulfonamide intermediates .
Q. How do hydrogen-bonding networks influence the compound’s crystallographic packing and stability?
- Intermolecular interactions : Weak C–H⋯O bonds (2.5–3.0 Å) form 2D networks parallel to crystallographic planes (e.g., (001)), stabilizing the lattice .
- Intramolecular effects : Conformational rigidity from sulfonamide groups reduces torsional strain, favoring specific dihedral angles (e.g., 79.4° between aryl rings) .
Q. What computational tools predict the compound’s conformational dynamics and binding affinities?
Q. How can researchers validate the compound’s bioactivity against known pharmacological targets?
- Enzyme assays : Test inhibition of sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) via UV-Vis spectroscopy.
- Cellular studies : Evaluate cytotoxicity and anti-inflammatory activity in macrophage or cancer cell lines using MTT assays .
Data Analysis and Methodological Challenges
Q. What statistical approaches address variability in biological assay data for this compound?
Q. How are crystallographic disorder and twinning addressed in structural reports?
Q. What safety protocols are critical during handling and disposal?
- PPE : Gloves, goggles, and lab coats prevent dermal/ocular exposure.
- Waste management : Neutralize acidic byproducts before disposal; segregate halogenated waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
